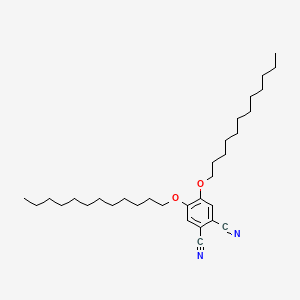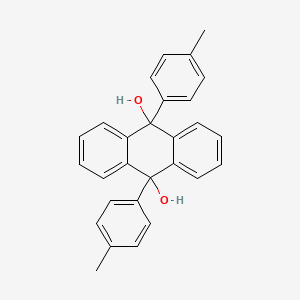
3,5-Bis(decyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(decyloxy)benzoyl chloride is an organic compound with the molecular formula C27H45ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two decyloxy groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(decyloxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . The reaction typically involves the following steps:
- Dissolve the starting material, such as 3,5-bis(decyloxy)benzoic acid, in a suitable solvent.
- Add thionyl chloride (SOCl2) to the solution to convert the carboxylic acid group to an acyl chloride group.
- Heat the reaction mixture under reflux conditions to complete the conversion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(decyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic rings.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used to convert carboxylic acids to acyl chlorides.
Aqueous Alkaline Solution: Used in the Schotten-Baumann reaction for acylation.
Lewis Acids (e.g., AlCl3): Used as catalysts in Friedel-Crafts acylation reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Scientific Research Applications
3,5-Bis(decyloxy)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Pharmaceuticals: Used in the development of drug candidates and active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3,5-bis(decyloxy)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the decyloxy substituents.
3,5-Bis(methoxy)benzoyl Chloride: A similar compound with methoxy groups instead of decyloxy groups.
3,5-Bis(ethoxy)benzoyl Chloride: A similar compound with ethoxy groups instead of decyloxy groups.
Uniqueness
3,5-Bis(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which impart specific physical and chemical properties. These long alkyl chains can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions and applications .
Properties
| 122060-82-6 | |
Molecular Formula |
C27H45ClO3 |
Molecular Weight |
453.1 g/mol |
IUPAC Name |
3,5-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 |
InChI Key |
FHSDEUDWVYWJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)

